molecular formula C20H28O5 B12567722 4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid CAS No. 195384-92-0

4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid

Cat. No.: B12567722
CAS No.: 195384-92-0
M. Wt: 348.4 g/mol
InChI Key: XRXVDMGQOBWDRC-UHFFFAOYSA-N
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Description

4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid is a chemical compound with a molecular formula of C20H28O5 It is a derivative of benzene-1,2-dicarboxylic acid, where a 3-oxododecyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid typically involves the reaction of benzene-1,2-dicarboxylic acid with a 3-oxododecyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

4-(3-Oxododecyl)benzene-1,2-dicarboxylic acid can be compared with other similar compounds, such as:

    Phthalic acid (1,2-benzenedicarboxylic acid): A simpler dicarboxylic acid with similar reactivity but without the 3-oxododecyl group.

    Isophthalic acid (1,3-benzenedicarboxylic acid): An isomer with carboxyl groups in the 1,3-positions, leading to different chemical properties.

    Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups in the 1,4-positions, commonly used in the production of polyesters.

The uniqueness of this compound lies in the presence of the 3-oxododecyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

195384-92-0

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

4-(3-oxododecyl)phthalic acid

InChI

InChI=1S/C20H28O5/c1-2-3-4-5-6-7-8-9-16(21)12-10-15-11-13-17(19(22)23)18(14-15)20(24)25/h11,13-14H,2-10,12H2,1H3,(H,22,23)(H,24,25)

InChI Key

XRXVDMGQOBWDRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CCC1=CC(=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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